3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one
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Overview
Description
“3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one” is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one” typically involves multi-step organic reactions. The starting materials may include cyclohexylamine, naphthoxazole derivatives, and thiazolidinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may serve as a probe to study specific biochemical pathways or as a lead compound in drug discovery.
Medicine
Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.
Industry
In industrial applications, the compound may be utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of “3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar structural features and biological activities.
Naphthoxazole Derivatives: Compounds containing the naphthoxazole moiety, known for their diverse pharmacological properties.
Uniqueness
The uniqueness of “3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
94166-41-3 |
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Molecular Formula |
C27H28N2O2S2 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(E,5E)-5-(1-ethylbenzo[e][1,3]benzoxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N2O2S2/c1-3-28-23(31-22-17-16-19-11-7-8-14-21(19)24(22)28)15-9-10-18(2)25-26(30)29(27(32)33-25)20-12-5-4-6-13-20/h7-11,14-17,20H,3-6,12-13H2,1-2H3/b10-9+,23-15+,25-18- |
InChI Key |
DLERGUBGTYVNCN-MCIIVXFASA-N |
Isomeric SMILES |
CCN1/C(=C\C=C\C(=C/2\C(=O)N(C(=S)S2)C3CCCCC3)\C)/OC4=C1C5=CC=CC=C5C=C4 |
Canonical SMILES |
CCN1C(=CC=CC(=C2C(=O)N(C(=S)S2)C3CCCCC3)C)OC4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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